molecular formula C14H8F2O4 B572286 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid CAS No. 1261929-07-0

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Cat. No.: B572286
CAS No.: 1261929-07-0
M. Wt: 278.211
InChI Key: PSAXGLIYDQKPDK-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable benzoic acid derivative followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester
  • 4-(4-Carboxy-3-fluorophenyl)nicotinic acid
  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxybenzoic acid

Comparison: 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-carboxy-3-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAXGLIYDQKPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690930
Record name 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-07-0
Record name 3,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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